N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a versatile chemical compound with a unique structure. It finds applications in various scientific research fields, such as drug development and material science.
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-acetamidophenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with methyl isocyanate. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles in the presence of suitable catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in material science, including the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with an ethoxy group instead of a methyl group, which may result in different chemical and biological properties.
N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amino group instead of a methyl group, which can also lead to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the 1,2,3-triazole class, which is recognized for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring with an acetamido group and aromatic substituents. These structural components contribute to its solubility and reactivity, making it a promising candidate for various biological applications.
Property | Value |
---|---|
Molecular Formula | C18H20N4O2 |
Molecular Weight | 324.38 g/mol |
LogP | 3.21 |
Polar Surface Area | 68.716 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Biological Activity Overview
-
Antimicrobial Activity :
Triazoles are known for their antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. The specific antimicrobial efficacy of this compound is yet to be fully characterized but is expected to align with the general trends observed in other triazole compounds . -
Anticancer Potential :
Research has shown that triazole derivatives can possess anticancer properties. A study indicated that certain triazole compounds exhibited potent cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The potential of this compound in this area warrants further investigation . -
Enzyme Inhibition :
Triazoles have been identified as effective inhibitors of various enzymes involved in critical biological pathways. For instance, some studies have highlighted the ability of triazole derivatives to inhibit serine hydrolases (SHs), which play roles in lipid metabolism and signaling pathways . The specific interaction profile of this compound with these enzymes is an area ripe for exploration.
Structure-Activity Relationships (SAR)
The biological activity of triazoles is heavily influenced by their structural features. The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets. For this compound:
- Acetamido Group : Enhances solubility and may improve binding affinity to target proteins.
- Aromatic Substituents : Influence the lipophilicity and overall pharmacokinetic properties.
Case Study 1: Anticancer Activity
In a comparative study of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated that modifications in substituents led to varying degrees of cytotoxicity, underscoring the importance of SAR in developing effective anticancer agents .
Case Study 2: Enzyme Inhibition
A study examining the inhibitory effects of various triazoles on serine hydrolases demonstrated that specific structural modifications could enhance enzyme selectivity and potency. This suggests that this compound could be optimized for targeted enzyme inhibition through strategic alterations in its structure .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-12-4-10-17(11-5-12)24-13(2)18(22-23-24)19(26)21-16-8-6-15(7-9-16)20-14(3)25/h4-11H,1-3H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMLQKYPLGFAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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